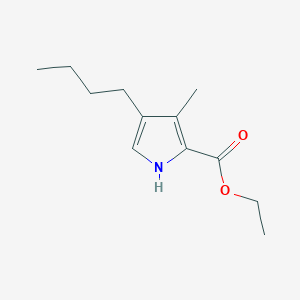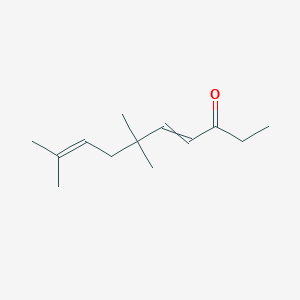
6,6,9-Trimethyldeca-4,8-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6,9-Trimethyldeca-4,8-dien-3-one is an organic compound with the molecular formula C13H22O It is a ketone with a unique structure characterized by two double bonds and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,9-Trimethyldeca-4,8-dien-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by dehydration to form the desired dienone structure. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of the compound in its pure form.
化学反応の分析
Types of Reactions
6,6,9-Trimethyldeca-4,8-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6,6,9-Trimethyldeca-4,8-dien-3-ol.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols, specifically 6,6,9-Trimethyldeca-4,8-dien-3-ol.
Substitution: Various halogenated or otherwise substituted derivatives.
科学的研究の応用
6,6,9-Trimethyldeca-4,8-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique aroma profile.
作用機序
The mechanism of action of 6,6,9-Trimethyldeca-4,8-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.
類似化合物との比較
Similar Compounds
- 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl-
- (4E,6R)-5-hydroxy-4,6,9-trimethyldeca-4,8-dien-3-one
Uniqueness
6,6,9-Trimethyldeca-4,8-dien-3-one is unique due to its specific structure, which includes two double bonds and three methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for specialized uses in research and industry.
特性
CAS番号 |
152481-68-0 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
6,6,9-trimethyldeca-4,8-dien-3-one |
InChI |
InChI=1S/C13H22O/c1-6-12(14)8-10-13(4,5)9-7-11(2)3/h7-8,10H,6,9H2,1-5H3 |
InChIキー |
KFMVOFVMWDHDPV-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C=CC(C)(C)CC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


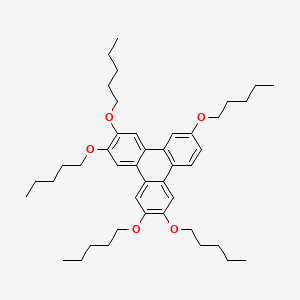
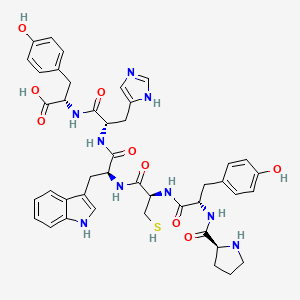
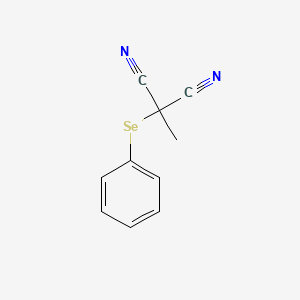

![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
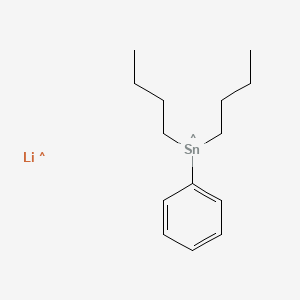
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)


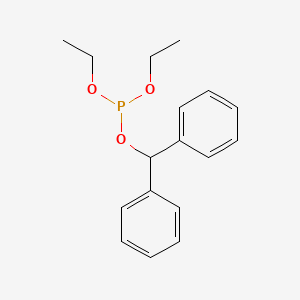
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
